3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole
Description
3-[1-(3-Methoxyphenyl)-2-nitroethyl]-1H-indole (CAS: 588673-74-9) is a nitro-substituted indole derivative with a methoxyphenyl group at the ethyl side chain. Its molecular formula is C₁₇H₁₆N₂O₃, featuring a 3-methoxyphenyl ring attached to a nitroethyl moiety at the C3 position of the indole core.
Structural analysis reveals that the methoxy group at the meta position of the phenyl ring introduces electron-donating effects, while the nitro group on the ethyl chain is electron-withdrawing. This combination may influence reactivity in electrophilic substitution or redox reactions .
Properties
IUPAC Name |
3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c1-22-13-6-4-5-12(9-13)16(11-19(20)21)15-10-18-17-8-3-2-7-14(15)17/h2-10,16,18H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUILFQSBWQEFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(C[N+](=O)[O-])C2=CNC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole typically involves the reaction of 3-methoxyphenylacetonitrile with nitroethane in the presence of a base, followed by cyclization to form the indole ring. The reaction conditions often include the use of strong bases like sodium hydride or potassium tert-butoxide and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and advanced purification techniques, such as recrystallization and chromatography, are employed to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas over palladium on carbon (Pd/C) or lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or potassium tert-butoxide in DMF or THF
Major Products Formed
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Reduction: Formation of the corresponding amine.
Substitution: Formation of various substituted indole derivatives
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : The compound serves as a precursor in the synthesis of more complex indole derivatives, facilitating studies on reaction mechanisms and synthetic pathways .
- Reactivity Studies : Its nitro group can undergo reduction to form amines, allowing for exploration of various chemical transformations including oxidation and substitution reactions .
| Reaction Type | Description |
|---|---|
| Oxidation | Reduction of the nitro group to an amine. |
| Reduction | Similar to oxidation, utilizing reducing agents like lithium aluminum hydride. |
| Substitution | Nucleophilic aromatic substitutions can modify the methoxy group. |
Biological Research
- Antimicrobial Properties : Preliminary studies indicate that 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole exhibits antimicrobial activities, making it a candidate for further investigation as a potential therapeutic agent .
- Anticancer Activity : Research is ongoing to evaluate its efficacy against various cancer cell lines, exploring its potential as an anticancer agent through mechanisms such as apoptosis induction .
Medical Applications
- Drug Development : The compound's ability to bind with high affinity to multiple biological receptors suggests potential therapeutic applications. It is currently being investigated for its role in developing new drugs targeting specific diseases .
A study focused on synthesizing derivatives of 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole demonstrated promising results in terms of biological activity. The derivatives were tested against various microbial strains, showing significant inhibition rates compared to control substances .
Case Study 2: Synthesis Optimization
Research has optimized the synthesis of this compound through various reaction conditions, achieving higher yields and purities. Notably, using continuous flow reactors has been highlighted as an effective method for industrial-scale production .
Mechanism of Action
The mechanism of action of 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects. The indole core can bind to specific receptors or enzymes, modulating their activity and influencing cellular pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Phenyl Ring
3-(1-(4-Methoxyphenyl)-2-Nitroethyl)-1-Methyl-1H-Indole (3c)
- Structure : Differs by a para-methoxy group on the phenyl ring and a methyl group at the indole nitrogen.
- Properties: Synthesized via visible light-mediated Friedel-Crafts alkylation (45–83% yield) .
3-(1-(4-Fluorophenyl)-2-Nitroethyl)-1-Methyl-1H-Indole (3d)
- Structure : Fluorine substituent at the para position of the phenyl ring.
- Properties : The electron-withdrawing fluorine increases electrophilicity of the nitroethyl group. CAS 1430076-20-2 .
- Applications : Fluorinated analogs are often explored for enhanced bioavailability in drug discovery .
3-[1-(2,3-Dimethoxyphenyl)-2-Nitroethyl]-1H-Indole (CAS 33723-32-9)
- Structure : Two methoxy groups at the ortho and meta positions of the phenyl ring.
- Properties: Higher molecular weight (326.35 g/mol) and altered solubility due to increased polarity. Melting point: Not reported .
Table 1: Comparison of Phenyl Ring-Substituted Analogs
Variations on the Indole Core
2-(4-Methoxyphenyl)-3-(1-(4-Methoxyphenyl)-2-Nitroethyl)-1H-Indole (4ee)
- Structure : Additional 4-methoxyphenyl group at the C2 position of indole.
- Properties: Synthesized via direct conversion methods (80% yield; mp 145.6–146.9°C).
5-Fluoro-3-(2-Nitro-1-Phenylethyl)-1H-Indole (3f)
Biological Activity
3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
Synthesis of 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole
The compound can be synthesized through a series of chemical reactions involving indole derivatives and nitroalkenes. A notable method includes an asymmetric Friedel-Crafts alkylation, which employs Zn(II)−bisoxazoline complexes as catalysts, resulting in high yields of the desired product . The reaction conditions typically involve the use of solvents like benzene or dichloromethane under controlled temperatures to optimize yield and purity.
Biological Activity Overview
The biological activity of 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole is primarily attributed to its interactions with various biological targets. Research indicates that indole derivatives often exhibit a range of pharmacological effects including anticancer, anti-inflammatory, and antiviral activities.
Anticancer Activity
Recent studies have demonstrated that compounds containing the indole nucleus can inhibit cancer cell proliferation. For instance, derivatives similar to 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole have shown promising results against various cancer cell lines:
- IC50 Values : The compound's effectiveness is often measured in terms of IC50 values, which indicate the concentration required to inhibit cell growth by 50%. For related indole derivatives, IC50 values have been reported between 5.11 µM and 10.8 µM across different cancer models .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 9c | SUIT-2 | 5.5 |
| 9c | Capan-1 | 5.11 |
| 9e | Panc-1 | 10.26 |
Anti-inflammatory Activity
Indole derivatives are also noted for their anti-inflammatory properties. Certain compounds have been identified as inhibitors of cyclooxygenase enzymes (COX-1 and COX-2), which play a critical role in inflammation pathways. Studies on similar indole compounds suggest a mechanism of action that involves the modulation of inflammatory mediators .
Antiviral Activity
The antiviral potential of indole derivatives has been explored with some success. Compounds similar to 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole have exhibited activity against viruses such as Hepatitis C and Human Immunodeficiency Virus (HIV). The mechanisms involve interference with viral replication processes, although specific data on this compound's efficacy remains limited .
Case Studies
Several case studies highlight the biological activity of compounds related to 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole:
- Study on Anticancer Effects : A study evaluated the cytotoxic effects of various indole derivatives on pancreatic ductal adenocarcinoma cells. The results indicated that certain derivatives significantly inhibited cell growth, supporting the potential use of these compounds in cancer therapy .
- Inflammation Model : Another study assessed the anti-inflammatory effects using animal models, where indole-based compounds demonstrated reduced inflammation markers compared to controls, indicating their therapeutic potential in treating inflammatory diseases .
Q & A
Q. What are the optimal synthetic routes for 3-[1-(3-methoxyphenyl)-2-nitroethyl]-1H-indole, and how do reaction conditions influence yields?
- Methodological Answer : The synthesis of nitroethyl-substituted indoles often involves electrophilic substitution or nitroalkane coupling. For example, iodine-catalyzed reactions (10 mol% I₂ in MeCN at 40°C for 5 hours) yield up to 98% for analogous nitroethyl-indole derivatives (Table 1, Entry 16 in ). Optimization should focus on catalyst selection (e.g., iodine vs. FeCl₃) and temperature control, as elevated temperatures (40–80°C) improve reaction kinetics without significant decomposition (Entries 14–17, ). Purification via flash chromatography (e.g., cyclohexane/EtOAc 8:2) is recommended for isolating the compound .
Q. How can researchers characterize the structural purity of this compound?
- Methodological Answer : Use a combination of ¹H/¹³C NMR and HRMS for structural validation. For example:
- ¹H NMR : Key signals include aromatic protons (δ 6.5–8.0 ppm for indole and methoxyphenyl groups) and the nitroethyl sidechain (δ 4.5–5.5 ppm for CH₂ groups).
- HRMS : Confirm molecular weight (C₁₇H₁₅N₂O₃: theoretical [M+H]⁺ = 295.1078).
Compare data with structurally similar indoles, such as 3-(2-nitrovinyl)indole (), where NMR and HRMS resolved regioisomeric ambiguities .
Q. What solvent systems are effective for recrystallization?
- Methodological Answer : High-purity crystals can be obtained using EtOAc/hexane or CH₃CN/water mixtures. For example, analogous indole derivatives (e.g., 3-(2-nitrovinyl)indole) were recrystallized from EtOAc, yielding X-ray-quality crystals ( ). Monitor solubility gradients to avoid oiling out .
Advanced Research Questions
Q. How do steric and electronic effects of the 3-methoxyphenyl group influence reactivity in further functionalization?
- Methodological Answer : The electron-donating methoxy group enhances electrophilic substitution at the para position of the phenyl ring. Computational studies (e.g., DFT calculations) can predict sites for further modification. For example, in 3-(4-hydroxybiphenyl-3-yl)-1H-indoles ( ), substituents directed regioselective bromination or cross-coupling. Experimental validation via Hammett plots or kinetic isotope effects is advised to quantify electronic contributions .
Q. What strategies resolve contradictions in biological activity data for nitroethyl-indole derivatives?
- Methodological Answer : Discrepancies in antimicrobial or anticancer assays may arise from assay conditions (e.g., bacterial strain variability) or compound stability. For example, 3-(4,5-diphenylimidazol-2-yl)-indoles ( ) showed inconsistent antifungal activity against C. albicans due to pH-dependent solubility. Standardize assays using CLSI guidelines and include stability studies (e.g., HPLC monitoring under physiological conditions) .
Q. How can molecular docking predict the interaction of this compound with biological targets?
- Methodological Answer : Dock the compound into validated targets (e.g., fungal CYP51 or bacterial DNA gyrase) using software like AutoDock Vina . Parameterize the nitroethyl group’s partial charges via QM/MM simulations . Cross-validate with SAR data from analogues, such as 3-(2-aminoimidazolyl)indoles ( ), where nitro groups modulated binding affinity through H-bonding with active-site residues .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing dose-response curves in cytotoxicity assays?
- Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to calculate IC₅₀ values. For example, in studies on 3-(4-hydroxybiphenyl-3-yl)-1H-indoles ( ), outliers were addressed via Grubbs’ test , and significance was assessed using ANOVA with Tukey post-hoc correction .
Q. How to design experiments to probe the role of the nitro group in redox-mediated mechanisms?
- Methodological Answer : Conduct cyclic voltammetry to measure reduction potentials (e.g., nitro-to-amine conversion). Pair with EPR spectroscopy to detect radical intermediates. For instance, nitrovinyl-indoles ( ) exhibited reversible redox peaks at −0.8 V vs. Ag/AgCl, correlating with pro-drug activation in hypoxic cancer cells .
Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
